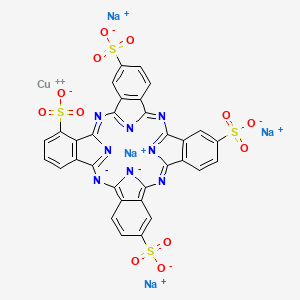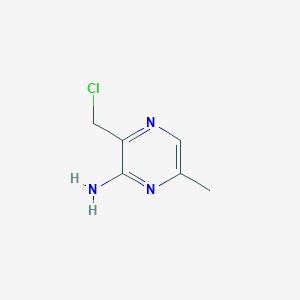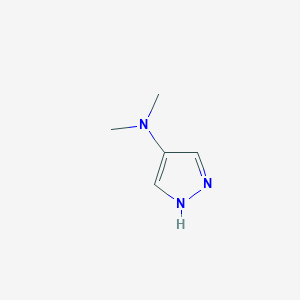
4,6-Diamino-2-methylpyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-2-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative with the molecular formula C6H8N4O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-2-methylpyrimidine-5-carbaldehyde typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diamino-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the aldehyde group to an alcohol.
Substitution: Commonly involves nucleophilic substitution reactions, particularly aromatic nucleophilic substitution (SNAr) reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents include alkoxides, amines, and halides under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,6-Diamino-2-methylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fused pyrimidines and other heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various biological pathways.
Industry: Utilized in the development of dyes and pigments, particularly azo dyes.
Mechanism of Action
The mechanism by which 4,6-Diamino-2-methylpyrimidine-5-carbaldehyde exerts its effects involves its interaction with nucleic acids and enzymes. The compound can inhibit the synthesis of nucleic acids by interfering with the enzymes involved in their production. This inhibition can lead to antiviral and anticancer effects .
Comparison with Similar Compounds
4,6-Diamino-2-mercaptopyrimidine: Similar in structure but contains a sulfur atom instead of an aldehyde group.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness: 4,6-Diamino-2-methylpyrimidine-5-carbaldehyde is unique due to its specific combination of amino and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4,6-diamino-2-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H8N4O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3,(H4,7,8,9,10) |
InChI Key |
AXKUSRDZOMGBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


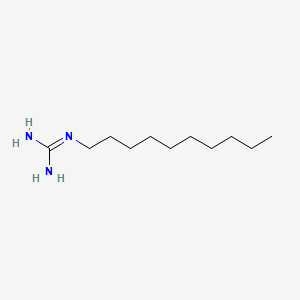

![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)
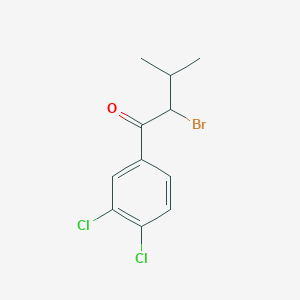
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)
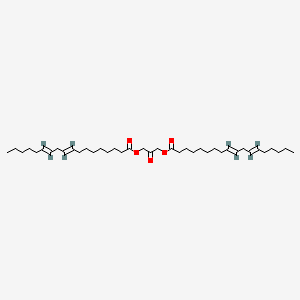
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)
![5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13107949.png)
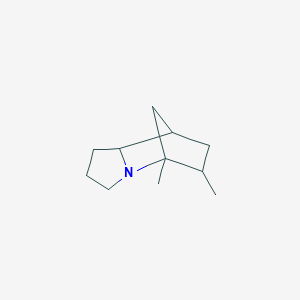
![[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)
